![molecular formula C12H21NO3 B1378898 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane CAS No. 1419101-30-6](/img/structure/B1378898.png)
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
Übersicht
Beschreibung
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved through various methods. One approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether . Another method relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure that is the central core of the family of tropane alkaloids . This structure is crucial for the biological activities displayed by these compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-azabicyclo[3.2.1]octanes include an intermolecular oxidative Mannich coupling reaction and a subsequent intramolecular oxidative Mannich cyclization . These reactions are key to the formation of the bicyclic scaffold.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthetic Approaches : Significant efforts have been made towards the synthesis of 8-azabicyclo[3.2.1]octane derivatives due to their relevance in constructing biologically active molecules and complex natural products. One approach involves the enantioselective construction of this bicyclic scaffold, which is crucial for the synthesis of tropane alkaloids, showcasing the importance of stereochemical control in organic synthesis (Rodríguez et al., 2021).
- Structural and Conformational Analysis : Structural and conformational studies of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives reveal their preferred chair-envelope conformation, which has implications for their chemical behavior and potential applications in medicinal chemistry (Diez et al., 1991).
Chemical Reactivity and Applications
- Cationic Oligomerization : The cationic oligomerization of bicyclic compounds related to 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane demonstrates unique reactivity patterns, offering insights into the synthesis of novel polymeric materials (Hashimoto & Sumitomo, 1984).
- Ring-opening Polymerization : Explorations into the ring-opening polymerization of bicyclic acetals and oxalactams, including structures similar to this compound, provide valuable information for developing new polymers with potential industrial applications (Sumitomo & Okada, 1978).
Methodological Innovations
- Innovative Synthetic Routes : Research into the development of novel synthetic methodologies for the construction of the 8-azabicyclo[3.2.1]octane core, including the use of oxidative Mannich reactions, highlights the continuous search for more efficient and versatile synthetic strategies (Jo et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 8-Boc-2-hydroxy-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane are not explicitly mentioned in the available literature. Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic system, which could lead to downstream effects on neuronal signaling .
Result of Action
The molecular and cellular effects of 8-Boc-2-hydroxy-8-azabicyclo[32As a derivative of tropane alkaloids, it may share similar effects, which include a wide array of interesting biological activities .
Biochemische Analyse
Biochemical Properties
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. The interaction between this compound and cholinesterase enzymes can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . This interaction is significant in the context of neurological research and potential therapeutic applications.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, the compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting cholinesterase enzymes, this compound can enhance cholinergic signaling, which is crucial for cognitive functions such as learning and memory . Additionally, the compound’s influence on gene expression can lead to changes in the production of proteins involved in neurotransmission and synaptic plasticity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can bind to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . These degradation products can have different biochemical properties and may influence the compound’s overall activity and efficacy in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling and improve cognitive functions without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with off-target biomolecules and the accumulation of toxic degradation products.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biochemical properties and may influence the compound’s overall activity and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution of the compound within tissues is also influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be targeted to specific cellular compartments through the action of targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, the compound’s localization to the cytoplasm can allow it to interact with cytoplasmic enzymes and other biomolecules, modulating their activity and function.
Eigenschaften
IUPAC Name |
tert-butyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQURHPMOOMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)

![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)
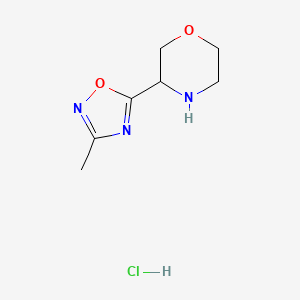

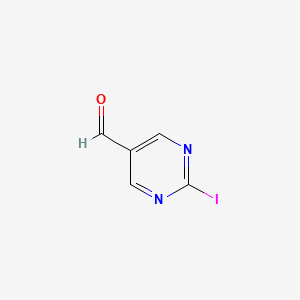
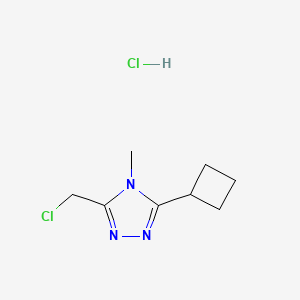
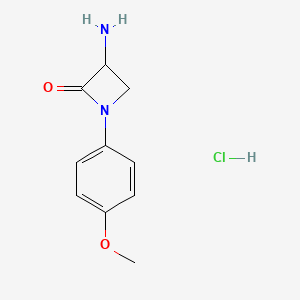
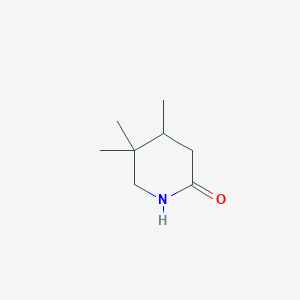
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)
![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)
